molecular formula C15H21NO4 B1269909 Boc-D-phenylalanine methyl ester CAS No. 77119-84-7

Boc-D-phenylalanine methyl ester

Cat. No.: B1269909
CAS No.: 77119-84-7
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-GFCCVEGCSA-N
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Description

Boc-D-phenylalanine methyl ester is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Phenylalanine Derivative for Peptide Synthesis

Boc-D-phenylalanine methyl ester has been utilized in the synthesis of radiolabeled phenylalanine derivatives for peptide synthesis. Specifically, N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized from N-Boc-p-iodo-L-phenylalanine, with the phenylalanine methyl ester being crucial in the process. This compound was used in radioiodination reactions to produce N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl ester (Wilbur, Hamlin, Srivastava, & Burns, 1993).

Enantioselective Synthesis of Substituted Phenylalanines

This compound plays a role in the enantioselective synthesis of substituted phenylalanines. The compound BOC-protected (4-pinacolylborono)phenylalanine methyl ester is produced via enzymatic resolution or direct synthesis, and is used in Suzuki-Miyaura coupling reactions with aromatic halides and triflates to produce enantiomerically enriched phenylalanine derivatives (Firooznia, Gude, Chan, Marcopulos, & Satoh, 1999).

Methacrylate Polymers Containing Amino Acid Moieties

This compound has been used in the synthesis of methacrylate polymers containing amino acid moieties. Two methacrylate-containing amino acid-based chiral monomers, Boc-L-alanine methacryloyloxyethyl ester and Boc-L-phenylalanine methacryloyloxyethyl ester, were polymerized by the RAFT process to afford well-defined amino acid-based polymers with controlled molecular weight and narrow molecular weight distribution (Kumar, Roy, & De, 2012).

Synthesis of Phenylalanine-Based Peptides with Antineoplastic Properties

This compound has been involved in the synthesis of tripeptides with potential applications in cancer therapeutics. One such tripeptide, 'N-Boc-L-Phe-S-benzyl-L-Cys-S-benzyl-L-Cys methyl ester', demonstrated significant cytotoxicity towards various cancer cell lines, suggesting its potential in cancer treatment (Banerji, Chatterjee, Prodhan, & Chaudhuri, 2016).

Large-Scale Synthesis for Pharmaceutical Intermediates

The compound has been used in the large-scale synthesis of pharmaceutical intermediates. A synthetic route for an N-BOC d-phenylalanine pharmaceutical intermediate was developed, demonstrating its scalability and potential for industrial applications (Fox, Jackson, Meek, & Willets, 2011).

Safety and Hazards

The safety data sheet for Boc-D-phenylalanine methyl ester indicates that there is no data available for acute toxicity, irritation and corrosion, sensitisation, and chronic exposure . No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC .

Mechanism of Action

Target of Action

Boc-D-Phenylalanine methyl ester is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine or its derivatives.

Mode of Action

This could involve binding to active sites on enzymes or incorporation into proteins during synthesis .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348472
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77119-84-7
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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